4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol
Beschreibung
This compound, referred to in some studies as FJ-809 , is a trihydroxybenzene derivative featuring a thiazole ring substituted with cyclohexylimino and methyl groups. Its structure includes a conjugated iminomethyl linker, which adopts a (Z)-configuration at the thiazol-imine bond . Synthesized via condensation reactions between thiazol-2-amine derivatives and substituted benzaldehyde precursors, it is typically isolated as a crystalline solid with moderate solubility in polar solvents .
Eigenschaften
Molekularformel |
C17H21N3O3S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9-,19-17? |
InChI-Schlüssel |
RGGFUBMUOVFZEF-DLHVAJNCSA-N |
Isomerische SMILES |
CC1=CSC(=NC2CCCCC2)N1/N=C\C3=C(C(=C(C=C3)O)O)O |
Kanonische SMILES |
CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process. The first step involves the preparation of 2-cyclohexylimino-4-methyl-1,3-thiazole, which is achieved by reacting cyclohexylamine with 4-methyl-1,3-thiazole-2-carbaldehyde under acidic conditions. The resulting intermediate is then subjected to an imination reaction with benzene-1,2,3-triol in the presence of a suitable base to form the desired product.
Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure high yield and purity. This typically involves the use of automated reactors and continuous flow chemistry to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Oxidation Reactions
The hydroxyl groups on the benzene-1,2,3-triol moiety are susceptible to oxidation, yielding carbonyl derivatives. For example:
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions .
-
Products : Formation of quinone-like structures via oxidation of adjacent hydroxyl groups .
Key Data :
| Substrate Position | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Benzene-1,2,3-triol | KMnO₄ (acidic) | 1,2,3-Triketone | 72 |
Reduction Reactions
The imine group (C=N) in the thiazole ring undergoes reduction to form amine derivatives:
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in aprotic solvents like THF .
-
Products : Secondary amines with retained thiazole ring integrity .
Example :
Substitution Reactions
The thiazole ring participates in electrophilic aromatic substitution (EAS) due to its electron-rich nature:
Halogenation
Conditions :
| Reaction | Temperature | Catalyst | Halogen Source |
|---|---|---|---|
| Bromination | 25°C | None | NBS |
| Iodination | 0°C | AgBF₄ | I₂ |
Cross-Coupling
-
Reagents : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with aryl halides .
-
Products : Biaryl thiazole derivatives via Suzuki-Miyaura coupling .
Cyclocondensation
The iminomethyl group facilitates cyclization with amines or thioamides:
Example Pathway :
Acid/Base-Mediated Rearrangements
The imine linkage undergoes pH-dependent tautomerization:
-
Acidic Conditions : Protonation stabilizes the Z-configuration.
-
Basic Conditions : Deprotonation promotes isomerization to E-configuration .
Biological Activity Correlation
Structural modifications via these reactions influence bioactivity:
Biologische Aktivität
The compound 4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol represents a novel thiazole derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, cytotoxicity, antioxidant properties, and antimicrobial effects.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring fused with a catechol moiety, which is known for enhancing biological activity due to its ability to participate in redox reactions. The synthesis typically involves heterocyclization methods that yield thiazolyl-catechol derivatives with varying substituents that influence their biological properties.
1. Cytotoxicity
Several studies have evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies demonstrate that compounds similar to this compound exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) with IC50 values indicating effective concentration levels needed to inhibit cell growth significantly .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | A549 | 15.6 |
| 4b | HT-1080 | 12.3 |
2. Antioxidant Activity
The antioxidant capacity of thiazole derivatives is often assessed using DPPH and ABTS assays:
- DPPH Assay : Compounds derived from thiazoles have shown strong radical scavenging abilities, indicating potential protective effects against oxidative stress . For example, compound 4g demonstrated an IC50 of 25 µM in DPPH assays.
3. Antimicrobial Activity
The antimicrobial properties of the compound have been explored against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations .
Study on Anticancer Properties
A significant study investigated the anticancer potential of thiazole derivatives similar to the target compound. The results indicated that certain modifications at the thiazole ring enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of thiazole derivatives against common pathogens. The findings revealed that compounds with specific substituents demonstrated enhanced activity compared to standard antibiotics, positioning them as potential candidates for drug development .
Wissenschaftliche Forschungsanwendungen
Synthesis of the Compound
The synthesis of 4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol typically involves multi-step reactions that include the formation of thiazole derivatives followed by coupling reactions with appropriate aldehydes or amines. Various methods have been documented in the literature for synthesizing similar compounds that exhibit biological activity .
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. For example, related thiazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans . The presence of hydroxyl groups in the triol structure may enhance these activities through increased hydrogen bonding interactions with microbial targets.
Acetylcholinesterase Inhibition
Compounds similar to this compound have been studied for their potential as acetylcholinesterase inhibitors. These inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The mechanism involves binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
In Vitro Studies
In vitro studies have demonstrated that derivatives of thiazole exhibit varying degrees of biological activity depending on their structural modifications. For instance, a study on related thiazole compounds evaluated their inhibitory effects on acetylcholinesterase and reported IC50 values indicating potent inhibition at low concentrations . Such findings suggest that structural features like the presence of specific functional groups significantly influence biological activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. These computational approaches provide insights into how modifications to the compound's structure can enhance its efficacy as a therapeutic agent .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
MIM1: A Bioactive Isomer
MIM1 (4-((E)-((Z)-2-(cyclohexylimino)-4-methylthiazol-3(2H)-ylimino)methyl)benzene-1,2,3-triol) shares near-identical structural features with the target compound but differs in the (E)-configuration of the central imine bond . This stereochemical variation significantly impacts biological activity:
- Mcl-1 Inhibition : MIM1 is a potent, selective inhibitor of Mcl-1, an anti-apoptotic Bcl-2 family protein. It induces caspase 3/7 activation and apoptosis in Mcl-1-dependent leukemia cells (IC₅₀ ~ 0.5–1.0 µM) .
- Physicochemical Properties : MIM1 exhibits favorable solubility (≥10 mM in DMSO) and stability under physiological conditions, attributed to its tautomeric equilibrium and hydrogen-bonding capacity .
In contrast, the (Z)-configured target compound (FJ-809) shows reduced Mcl-1 binding affinity in preliminary assays, suggesting stereochemistry critically influences target engagement .
Pyridine- and Phenyl-Substituted Derivatives
Compounds 32–35 () feature pyridin-3-yl, benzyl, or phenyl substituents on the thiazole ring instead of cyclohexylimino groups. Key differences include:
| Compound | Substituents | Biological Activity | Solubility | Yield (%) |
|---|---|---|---|---|
| 32 | Pyridin-3-ylmethyl | Unreported (screened for ovarian cancer) | Low (DMSO <5 mM) | 53 |
| 33 | Pyridin-3-yl | Moderate cytotoxicity (IC₅₀ ~ 10 µM) | Moderate | 74 |
| 34 | Benzyl | Inactive in apoptosis assays | High | 68 |
| 35 | Pyridin-4-yl | Weak Mcl-1 inhibition (IC₅₀ >20 µM) | Moderate | 74 |
- Structure-Activity Relationship (SAR): Cyclohexylimino groups (as in FJ-809 and MIM1) enhance hydrophobic interactions with Mcl-1’s binding pocket compared to aromatic substituents . Pyridine derivatives (e.g., 33) exhibit moderate cytotoxicity but lack specificity, likely due to off-target effects .
Tautomeric Considerations
The tautomeric forms of related triol-thiazole hybrids, such as (E)-4-(((2-methyl-3-nitrophenyl)imino)methyl)benzene-1,2,3-triol and its (Z)-cyclohexadienone tautomer (), highlight the role of proton transfer in stabilizing molecular conformations. For FJ-809 and MIM1:
- Tautomeric Stability: The triol backbone facilitates intramolecular hydrogen bonding, stabilizing the keto-enol tautomer and enhancing solubility .
- Impact on Bioactivity : Tautomerism in MIM1 may promote reversible binding to Mcl-1, whereas rigid conformations in FJ-809 could limit target recognition .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis can be optimized using statistical Design of Experiments (DOE) to evaluate critical parameters such as reaction time, temperature, and solvent ratios. For example, reflux conditions (e.g., 4 hours in ethanol with glacial acetic acid as a catalyst) can be systematically varied to identify optimal conditions . DOE reduces experimental iterations while ensuring robustness, as demonstrated in chemical process optimization studies .
Q. What spectroscopic techniques are most suitable for characterizing the structure of this compound?
Methodological Answer: Use a combination of FTIR (to confirm functional groups like imine and thiazole), H/C NMR (to resolve cyclohexyl and triol moieties), and mass spectrometry (for molecular weight validation). X-ray crystallography may resolve stereochemistry if single crystals are obtainable. Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. For example, expose the compound to buffers (pH 3–9) at 40–60°C for 4–8 weeks, sampling at intervals. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions .
Q. What solvent systems are recommended for recrystallization to achieve high purity?
Methodological Answer: Screen mixed solvents (e.g., ethanol-water, DMSO-hexane) using solubility parameters. Ethanol is often preferred due to its polarity and low toxicity. Monitor crystal growth via polarized light microscopy and validate purity via melting point consistency and HPLC .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer: Adhere to institutional Chemical Hygiene Plans, including fume hood use, PPE (gloves, lab coats), and spill containment. Pre-experiment risk assessments should address hazards like acetic acid (corrosive) and ethanol (flammable). Mandatory safety exams ensure compliance with regulations .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT for electronic properties) and molecular docking (to predict binding affinities). ICReDD’s integrated approach combines reaction path searches with machine learning to prioritize synthetic targets, reducing trial-and-error experimentation .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer: Perform dose-response assays across multiple cell lines with standardized protocols (e.g., MTT assays). Use meta-analysis to identify confounding variables (e.g., solvent choice, incubation time). Cross-validate with in silico ADMET predictions to isolate structure-activity relationships .
Q. How can reaction mechanisms involving the thiazole and triol moieties be elucidated?
Methodological Answer: Use isotopic labeling (e.g., N in the imine group) paired with kinetic studies (e.g., stopped-flow spectroscopy). Computational reaction pathway simulations (e.g., transition state analysis) can validate proposed intermediates observed via LC-MS .
Q. What methodologies enable the study of heterogeneous catalysis in large-scale synthesis?
Methodological Answer: Screen solid catalysts (e.g., zeolites, metal-organic frameworks) using high-throughput reactors. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. CRDC classification RDF2050112 emphasizes reactor design principles (e.g., flow chemistry) to enhance scalability .
Q. How can researchers integrate QSAR models to predict physicochemical properties?
Methodological Answer: Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors. Train models with datasets of analogous thiazole-triol compounds. Validate predictions experimentally via solubility/permeability assays (e.g., PAMPA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
